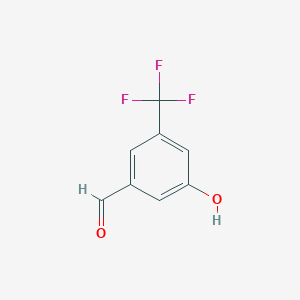

3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Description

Significance of Fluorinated Benzaldehyde (B42025) Scaffolds in Organic Synthesis

Fluorinated benzaldehyde scaffolds are a class of compounds that have garnered substantial attention in organic synthesis due to the profound impact of fluorine on molecular properties. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Consequently, these scaffolds serve as crucial intermediates in the production of a wide range of fine chemicals.

In the pharmaceutical sector, these building blocks are integral to the synthesis of various therapeutic agents, including anti-inflammatory, anti-cancer, and antiviral drugs. chemimpex.com The agrochemical industry also relies heavily on fluorinated intermediates for developing more potent and environmentally stable herbicides and pesticides. chemimpex.com Furthermore, in materials science, the incorporation of fluorine imparts desirable characteristics such as enhanced thermal stability and chemical resistance to polymers and other advanced materials. chemimpex.com

Structural Context and Related Benzyl-Trifluoromethyl Compounds

The chemical architecture of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde places it within a family of highly functionalized benzyl-trifluoromethyl compounds. The trifluoromethyl (-CF3) group is particularly noteworthy; its strong electron-withdrawing nature and high lipophilicity make it a "group of choice" in drug design. mdpi.comnih.gov It often serves as a bioisostere for other atoms or groups, like chlorine, and can significantly improve a drug candidate's pharmacokinetic profile. mdpi.com

Research into structurally related compounds underscores the synthetic utility of this molecular framework. For instance, 3,5-bis(Trifluoromethyl)benzaldehyde is a key intermediate for various pharmaceuticals and pesticides. guidechem.com Similarly, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is employed in the development of novel drug candidates and advanced polymers. chemimpex.com The synthesis of related phenols, such as trifluoromethylphenols, has been a subject of investigation, highlighting the importance of this class of compounds as precursors for more complex molecules, including specific inhibitors of serotonin (B10506) uptake. epo.org

| Related Compound | Key Research Application(s) |

| 3,5-bis(Trifluoromethyl)benzaldehyde | Intermediate for pharmaceuticals and pesticides. guidechem.com |

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | Used in synthesis of anti-inflammatory/anti-cancer drugs and advanced polymers. chemimpex.com |

| 2-Hydroxy-3,5-bis(trifluoromethyl)benzaldehyde | A synthesized dialdehyde (B1249045) for further chemical elaboration. chemicalbook.com |

| Trifluoromethylphenols | Precursors for psychotropic drugs (serotonin uptake inhibitors). epo.org |

Overview of Academic Research Trajectories for the Compound

While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in mainstream literature, its research trajectory can be inferred from its structural attributes and the broader context of medicinal chemistry. The compound's bifunctional nature—possessing both a reactive aldehyde group and a phenolic hydroxyl group—positions it as an ideal starting material for constructing diverse molecular architectures.

Current and future research involving this compound is likely directed toward its application as a key intermediate in multi-step syntheses. Academic investigations would logically explore its use in:

Drug Discovery: Serving as a foundational scaffold for creating novel inhibitors or receptor antagonists. The combination of the hydroxyl and trifluoromethyl groups offers specific hydrogen bonding and lipophilic interaction opportunities with biological targets.

Advanced Materials: Acting as a monomer or cross-linking agent in the synthesis of specialty polymers where thermal stability and specific optical properties are desired.

Synthetic Methodology: Utilizing the aldehyde and phenol (B47542) functionalities to explore new chemical transformations and build complex heterocyclic systems, which are prevalent in many biologically active compounds.

The primary role of this compound in the academic and industrial research sphere is that of a valuable, specialized building block, with its full potential being realized in the final, more complex molecules it helps to create.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQXALZOVLWZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243312-51-7 | |

| Record name | 3-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxy 5 Trifluoromethyl Benzaldehyde and Its Derivatives

Direct Synthesis Strategies for 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Direct synthesis approaches aim to introduce the formyl group onto a pre-existing 3-(trifluoromethyl)phenol backbone. These methods often rely on classical electrophilic aromatic substitution reactions.

Specific Reagent-Based Approaches (e.g., trifluoromethylphenol, paraformaldehyde reactions)

The direct formylation of 3-(trifluoromethyl)phenol is a primary route to this compound. Several classical and modern formylation reactions can be employed, each with its own set of reagents and conditions.

One common approach is the ortho-formylation of phenols using paraformaldehyde . This method typically involves the reaction of the phenol (B47542) with paraformaldehyde in the presence of a Lewis acid or a base. For instance, the use of magnesium dichloride and triethylamine can facilitate the selective ortho-formylation of phenols. orgsyn.org In the context of 3-(trifluoromethyl)phenol, this reaction would be expected to yield a mixture of 2-hydroxy-4-(trifluoromethyl)benzaldehyde and 2-hydroxy-6-(trifluoromethyl)benzaldehyde. The directing effect of the hydroxyl group would favor substitution at the ortho and para positions. However, the strong electron-withdrawing nature of the trifluoromethyl group at the meta position deactivates the aromatic ring, making the reaction more challenging.

The Duff reaction offers another pathway, utilizing hexamine as the formylating agent in an acidic medium. wikipedia.orgsynarchive.com This reaction is also known for its preference for ortho-formylation of phenols. wikipedia.orgsynarchive.com Theoretical studies on the Duff reaction suggest that the regioselectivity is governed by the formation of a hydrogen-bonded intermediate, which directs the electrophilic attack to the ortho position. semanticscholar.org However, the efficiency of the Duff reaction can be low, and its application to deactivated phenols like 3-(trifluoromethyl)phenol may result in poor yields. wikipedia.org

The Reimer-Tiemann reaction , which employs chloroform in a basic medium, is a well-established method for the ortho-formylation of phenols. wikipedia.orgmychemblog.comnrochemistry.com The reactive species in this reaction is dichlorocarbene, which undergoes electrophilic aromatic substitution. wikipedia.org While generally favoring ortho-substitution, the Reimer-Tiemann reaction can also produce the para-isomer, and its efficiency can be influenced by the presence of other substituents on the aromatic ring. mychemblog.comsioc-journal.cn For 3-(trifluoromethyl)phenol, the reaction would likely yield a mixture of isomers, with the ortho-products being the major components.

A summary of potential direct formylation reactions for 3-(trifluoromethyl)phenol is presented in the table below.

| Reaction Name | Formylating Agent | Typical Conditions | Expected Major Products from 3-(trifluoromethyl)phenol |

| Paraformaldehyde Formylation | Paraformaldehyde | MgCl2, Triethylamine | 2-hydroxy-4-(trifluoromethyl)benzaldehyde, 2-hydroxy-6-(trifluoromethyl)benzaldehyde |

| Duff Reaction | Hexamine | Acidic medium (e.g., acetic acid, trifluoroacetic acid) | 2-hydroxy-4-(trifluoromethyl)benzaldehyde, 2-hydroxy-6-(trifluoromethyl)benzaldehyde |

| Reimer-Tiemann Reaction | Chloroform | Strong base (e.g., NaOH, KOH) | 2-hydroxy-4-(trifluoromethyl)benzaldehyde, 2-hydroxy-6-(trifluoromethyl)benzaldehyde |

Challenges in Synthetic Efficiency and Yield Optimization

The synthesis of this compound via direct formylation of 3-(trifluoromethyl)phenol is fraught with challenges that impact both the efficiency and the final yield.

A primary obstacle is the electronic effect of the trifluoromethyl group . As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution, making reactions like formylation significantly more difficult compared to unsubstituted or activated phenols. masterorganicchemistry.com This deactivation necessitates harsher reaction conditions (e.g., higher temperatures, stronger acids or bases), which can lead to side reactions and decomposition of the starting material or product.

Another significant challenge is regioselectivity . The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. masterorganicchemistry.com When both are present on the benzene (B151609) ring, their directing effects can be conflicting or reinforcing in complex ways. In the case of 3-(trifluoromethyl)phenol, the hydroxyl group strongly directs incoming electrophiles to the 2, 4, and 6 positions. The trifluoromethyl group at position 3 further deactivates the ortho-positions (2 and 4) and the para-position (6) to the hydroxyl group. This can lead to the formation of a mixture of isomers, primarily 2-hydroxy-4-(trifluoromethyl)benzaldehyde and 2-hydroxy-6-(trifluoromethyl)benzaldehyde, making the isolation of the desired this compound (which would require formylation at the 5-position) highly improbable through these standard electrophilic substitution reactions.

Yield optimization requires careful control of reaction parameters. For instance, in the ortho-formylation with paraformaldehyde, the ratio of reagents, reaction time, and temperature are critical. orgsyn.org Similarly, in the Reimer-Tiemann reaction, the choice of base and solvent system can influence the ortho/para product ratio. sioc-journal.cn However, even with optimization, the inherent deactivation by the trifluoromethyl group often leads to low conversion rates and modest yields.

Trifluoromethylation Strategies for Benzaldehyde (B42025) Precursors

An alternative approach to synthesizing this compound involves the introduction of the trifluoromethyl group onto a pre-functionalized benzaldehyde derivative.

Direct Fluorination Techniques for Benzaldehyde Derivatives

Direct fluorination of a suitable benzaldehyde precursor, such as 3-hydroxy-5-methylbenzaldehyde, to convert the methyl group into a trifluoromethyl group is a conceptually straightforward approach. However, direct fluorination methods often employ harsh reagents like elemental fluorine and require specialized equipment. These reactions are typically difficult to control and can lead to over-fluorination or degradation of the aromatic ring, especially in the presence of sensitive functional groups like hydroxyl and aldehyde moieties.

Utilization of Trifluoroacetic Anhydride in Synthesis

Trifluoroacetic anhydride (TFAA) can serve as a source of the trifluoromethyl group, although it is not a direct trifluoromethylating agent. It is more commonly used as a dehydrating agent or to introduce a trifluoroacetyl group. However, under specific conditions, often involving radical pathways, TFAA can be used for trifluoromethylation. For this to be applicable to the synthesis of this compound, a suitable benzaldehyde precursor would need to be subjected to conditions that promote the decarboxylation of a trifluoroacetate intermediate to generate a trifluoromethyl radical, which could then add to the aromatic ring. This approach is not a standard or widely used method for this specific transformation.

Application of Trifluoromethylating Reagents

The development of modern electrophilic and nucleophilic trifluoromethylating reagents has provided more controlled and efficient methods for introducing the CF3 group.

Electrophilic trifluoromethylating reagents , such as Togni's reagents and Umemoto's reagents, are capable of transferring a "CF3+" equivalent to nucleophilic substrates. wikipedia.orgenamine.netbeilstein-journals.orgrsc.orgtcichemicals.comresearchgate.netenamine.net For the synthesis of this compound, a suitable precursor would be a 3-hydroxy-5-(substituted)benzaldehyde where the substituent is a good leaving group or can be converted into one, followed by reaction with an electrophilic trifluoromethylating agent. Alternatively, direct C-H trifluoromethylation of 3-hydroxybenzaldehyde could be envisioned, although controlling the regioselectivity would be a significant challenge. The hydroxyl group would direct the substitution to the ortho and para positions, leading to a mixture of products.

Nucleophilic trifluoromethylating reagents , such as the Ruppert-Prakash reagent (TMSCF3), are used to deliver a "CF3-" equivalent to electrophilic substrates. This approach would require a benzaldehyde precursor with an electrophilic center at the desired position for trifluoromethylation.

Radical trifluoromethylating reagents , like the Langlois reagent (sodium trifluoromethanesulfinate), generate trifluoromethyl radicals that can add to aromatic rings. ccspublishing.org.cnwikipedia.orgnih.govnih.govtcichemicals.com These reactions are often initiated by an oxidant. The application of this method to 3-hydroxybenzaldehyde would likely result in a mixture of isomers due to the directing effects of the existing substituents.

A summary of some modern trifluoromethylating reagents is provided below.

| Reagent Class | Example Reagent | Type of Trifluoromethylation | General Application |

| Hypervalent Iodine Reagents | Togni's Reagent | Electrophilic | Trifluoromethylation of various nucleophiles including phenols and heterocycles. wikipedia.orgenamine.netresearchgate.net |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Trifluoromethylation of a wide range of nucleophiles. beilstein-journals.orgrsc.orgtcichemicals.comenamine.net |

| Sulfinate Salts | Langlois' Reagent | Radical | Trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. ccspublishing.org.cnwikipedia.orgnih.govnih.govtcichemicals.com |

Derivatization and Functionalization Approaches of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile moiety that readily participates in a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Key functionalization approaches include condensation, reduction, oxidation, and organometallic additions.

Condensation Reactions for Schiff Base Formation

The condensation of an aldehyde with a primary amine is a fundamental method for the formation of an imine, or Schiff base, which contains a carbon-nitrogen double bond (-C=N-). science.govnih.gov This reaction is typically reversible and can be catalyzed by either acid or base. nih.gov Schiff bases are valuable intermediates and are known to coordinate with various metals to form stable complexes. science.gov

The reaction of this compound with a primary amine (R-NH₂) proceeds through the nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by the elimination of a water molecule to yield the corresponding Schiff base. The stability of the resulting imine can be influenced by the nature of the substituents on the aromatic ring; aromatic aldehydes generally form more stable Schiff bases compared to their aliphatic counterparts. researchgate.net The synthesis of Schiff bases from substituted 2-hydroxyacetophenone and chiral diamines has been demonstrated, highlighting the utility of this reaction for creating complex ligands. mdpi.com

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-(substituted)-1-(3-hydroxy-5-(trifluoromethyl)phenyl)methanimine |

Note: The image for the product is a generalized representation.

The reaction conditions, such as solvent polarity and temperature, can affect the equilibrium and yield of the Schiff base. nih.gov For instance, studies on the condensation of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole showed that apolar aprotic solvents favored the formation of the intermediate hemiaminal, while polar solvents shifted the equilibrium towards the final Schiff base product. nih.gov

Reduction Reactions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-Hydroxy-5-(trifluoromethyl)phenyl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

Catalytic hydrogenation is a common method for the reduction of benzaldehyde derivatives. thieme-connect.de For example, 3,5-bis-(trifluoromethyl)-benzaldehyde can be reduced to 3,5-bis-(trifluoromethyl)benzyl alcohol using hydrogen gas in the presence of a palladium catalyst. google.com The efficiency of such reductions can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can sometimes lower the catalytic activity. thieme-connect.de

Alternative reduction methods include the use of metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are highly effective for the chemoselective reduction of aldehydes to alcohols.

Table 2: Reduction of this compound

| Starting Material | Product | Reagent Example |

|---|---|---|

| This compound | (3-Hydroxy-5-(trifluoromethyl)phenyl)methanol | H₂/Pd catalyst, Sodium Borohydride (NaBH₄) |

Note: The image for the product is a generalized representation.

Oxidation Reactions of the Aldehyde Group

Oxidation of the aldehyde moiety in this compound affords the corresponding carboxylic acid, 3-Hydroxy-5-(trifluoromethyl)benzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates.

A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of reagent depends on the presence of other sensitive functional groups within the molecule.

Catalytic oxidation methods are also utilized. For instance, the oxidation of benzyl alcohols to aldehydes can sometimes be followed by further oxidation to the corresponding benzoic acid, particularly when using catalysts that can facilitate this second step. whiterose.ac.uk A general procedure for the oxidation of alcohols to aldehydes using TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical in the presence of sodium hypochlorite can also lead to the formation of the carboxylic acid product. chemicalbook.com

Table 3: Oxidation of this compound

| Starting Material | Product | Reagent Example |

|---|---|---|

| This compound | 3-Hydroxy-5-(trifluoromethyl)benzoic acid | Potassium Permanganate (KMnO₄), TEMPO/NaOCl |

Note: The image for the product is a generalized representation.

Grignard Reactions and Related Organometallic Transformations

Grignard reagents (R-MgX) are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes, providing a versatile method for carbon-carbon bond formation. researchgate.net The reaction of this compound with a Grignard reagent results in the formation of a secondary alcohol after an acidic workup.

The trifluoromethylphenyl moiety is frequently found in pharmaceuticals and catalysts, making Grignard reactions involving such structures particularly important. orgsyn.org However, the synthesis of trifluoromethylphenyl Grignard reagents can be challenging and requires careful control of reaction conditions to avoid potential hazards. orgsyn.org When adding a Grignard reagent to an aldehyde, the reaction proceeds via nucleophilic attack on the aldehyde's carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during workup to yield the final alcohol product.

Table 4: Grignard Reaction with this compound

| Aldehyde | Grignard Reagent (R-MgX) | Product (Secondary Alcohol) |

|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(3-Hydroxy-5-(trifluoromethyl)phenyl)ethanol |

Note: The image for the product is a generalized representation.

Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group, the aldehyde (-CHO) group, and the trifluoromethyl (-CF₃) group.

Regioselective Bromination (e.g., from 2-hydroxy-3-(trifluoromethyl)benzaldehyde)

The bromination of substituted benzaldehydes is a classic example of how substituent effects control the position of electrophilic attack. The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the aldehyde and trifluoromethyl groups are deactivating, meta-directors because of their electron-withdrawing nature.

In a molecule like 2-hydroxy-3-(trifluoromethyl)benzaldehyde, the powerful ortho-, para-directing influence of the hydroxyl group dominates. It will direct the incoming bromine electrophile to the positions ortho and para to it. The position para to the hydroxyl group (position 5) is sterically accessible and electronically favored, making it the likely site of bromination.

The bromination of 3-hydroxybenzonitrile, a related compound, yields primarily 2-bromo-5-hydroxybenzonitrile (para to the hydroxyl group) and a smaller amount of 2-bromo-3-hydroxybenzonitrile (ortho to the hydroxyl group), demonstrating the strong directing effect of the hydroxyl group. mdpi.com Similarly, the bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but the formation of 4-bromo-3-hydroxybenzaldehyde is not observed, again highlighting that the positions ortho and para to the hydroxyl group are most reactive. researchgate.net

Table 5: Directing Effects of Substituents on Electrophilic Aromatic Bromination

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

Based on these principles, the regioselective bromination of a substrate like 2-hydroxy-3-(trifluoromethyl)benzaldehyde would be expected to yield 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde as the major product.

Based on a comprehensive search of available scientific literature, there is currently no specific research focused on the stereoselective and enantioselective synthesis utilizing this compound scaffolds, with a particular emphasis on asymmetric organocatalysis for derivative synthesis.

Therefore, the requested article, with its detailed sections on this specific topic, cannot be generated at this time due to the absence of published research findings. Further investigation into the broader applications of trifluoromethylated benzaldehydes in asymmetric synthesis may be required.

Mechanistic Investigations and Reaction Pathway Elucidation

Theoretical Studies on Reaction Mechanisms

Theoretical chemistry provides powerful tools to model and understand reaction mechanisms at a molecular level. These computational approaches can offer insights into the energetics and geometries of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is frequently employed to locate and characterize transition states—the highest energy point along a reaction coordinate. By analyzing the vibrational frequencies of a calculated transition state structure, chemists can confirm that it represents a true saddle point on the potential energy surface, connecting reactants and products. For a hypothetical reaction involving 3-Hydroxy-5-(trifluoromethyl)benzaldehyde, DFT calculations would be instrumental in predicting the geometry of the transition state and understanding the electronic effects of the hydroxyl and trifluoromethyl groups on the reaction's feasibility.

Computational Modeling of Intermediate Species (e.g., Iminium Salts, Alkoxide Intermediates)

Many reactions proceed through one or more intermediate species, which are local minima on the potential energy surface. Computational modeling can provide detailed information about the structure, stability, and electronic properties of these intermediates. For reactions of this compound, potential intermediates could include iminium salts (formed in reactions with amines) or alkoxide intermediates (resulting from nucleophilic addition to the carbonyl group). Through computational modeling, the relative energies of these intermediates can be calculated, helping to build a complete picture of the reaction pathway.

Energy Profiles and Activation Barrier Calculations

By combining the calculated energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as a reaction progresses. A key parameter derived from this profile is the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. The magnitude of the activation barrier is directly related to the reaction rate. For any proposed mechanism for a reaction of this compound, calculating the energy profile would be crucial for assessing its kinetic viability.

Experimental Mechanistic Probes

While theoretical studies provide a model of a reaction, experimental techniques are essential for validating these models and providing tangible evidence for a proposed mechanism.

Kinetic Isotope Effects in Transformations

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for gaining insight into the structure of the transition state. This effect arises from the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen replaced by deuterium). By measuring the KIE for a reaction involving this compound, for instance by deuterating the formyl proton, researchers could determine whether the C-H bond is broken in the rate-determining step. A significant primary KIE would provide strong evidence for this.

Trapping of Reactive Intermediates

If a reaction is believed to proceed through a reactive intermediate, it is sometimes possible to "trap" this species by introducing a reagent that will react with it to form a stable, characterizable product. The successful trapping and identification of such a product provides compelling evidence for the existence of the proposed intermediate. For reactions of this compound, if a specific intermediate is hypothesized, a suitable trapping agent could be employed to confirm its presence in the reaction mixture.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde, offering detailed insight into the connectivity and environment of each atom.

The structural framework of this compound can be comprehensively mapped using one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the three aromatic protons. The aldehydic proton (CHO) typically resonates far downfield, generally in the range of 9.5-10.5 ppm. libretexts.org The phenolic proton (OH) signal is a broad singlet with a chemical shift that can vary depending on solvent and concentration. The three aromatic protons will appear as distinct multiplets in the aromatic region (approximately 7.0-8.0 ppm), with their splitting patterns dictated by spin-spin coupling.

¹³C NMR: The carbon spectrum provides information on all eight carbon atoms in the molecule. The aldehydic carbon is highly deshielded, appearing around 190 ppm. The carbon bearing the trifluoromethyl group (C-5) and the hydroxyl group (C-3) will show characteristic shifts influenced by these powerful electron-withdrawing and electron-donating groups, respectively. The CF₃ group itself will cause the C-5 signal to appear as a quartet due to one-bond carbon-fluorine coupling (¹J-CF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single, sharp resonance. Its chemical shift provides a sensitive probe of the electronic environment on the aromatic ring. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the benzene (B151609) ring.

Table 4.1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded aldehydic proton. |

| ¹H (Ar-H) | 7.0 - 8.0 | Multiplets (m) | Three distinct signals for aromatic protons. |

| ¹H (OH) | Variable | Broad Singlet (br s) | Chemical shift is solvent-dependent. |

| ¹³C (C=O) | ~190 | Singlet | Aldehydic carbonyl carbon. |

| ¹³C (Ar-C) | 110 - 160 | Multiple Signals | Aromatic carbons, including those bonded to OH and CF₃. |

| ¹³C (CF₃) | ~123 | Quartet (q) | Carbon of the trifluoromethyl group, split by fluorine. |

| ¹⁹F (CF₃) | Specific to Std. | Singlet (s) | Single resonance for the three equivalent fluorine atoms. |

In the absence of experimental data or to further validate assignments, quantum chemical calculations are an invaluable tool. Methods such as Density Functional Theory (DFT) employing the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net These calculations model the electronic shielding around each nucleus, providing theoretical chemical shifts that can be correlated with experimental spectra. For fluorinated molecules, computational methods are particularly powerful for predicting ¹⁹F chemical shifts, which are highly sensitive to the electronic environment. researchgate.netmdpi.com Comparing the calculated shifts with observed values can confirm the proposed structure and provide deeper insight into the electronic effects of the hydroxyl and trifluoromethyl substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the aromatic aldehyde. libretexts.org Multiple strong bands in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations and the symmetric C-F stretching modes are often strong in the Raman spectrum, whereas the O-H stretch is typically weak.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | IR/Raman | 3000 - 3100 | Medium |

| C=O Stretch (Aldehyde) | IR | 1680 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | IR/Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | IR | 1100 - 1350 | Strong, Multiple Bands |

| O-H Bend | IR | 1310-1410 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. The nominal molecular weight of this compound (C₈H₅F₃O₂) is approximately 190 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 190 would be expected. The fragmentation of aromatic aldehydes is well-characterized. docbrown.infomiamioh.edu Key fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (M-1): Alpha-cleavage of the aldehydic C-H bond to form a stable acylium ion at m/z 189. chegg.com This is often a prominent peak in the spectra of aromatic aldehydes. miamioh.edu

Loss of the formyl radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical, producing an ion at m/z 161.

Loss of carbon monoxide (M-28): Following the loss of the aldehydic hydrogen, the resulting acylium ion can lose carbon monoxide (CO) to form a phenyl-type cation at m/z 161.

Table 4.3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [C₈H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [C₈H₄F₃O₂]⁺ | Loss of H˙ from aldehyde (M-1) |

| 161 | [C₇H₄F₃O]⁺ | Loss of CHO˙ from M⁺˙ (M-29) |

| 161 | [C₇H₄F₃O]⁺ | Loss of CO from [M-1]⁺ ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The benzaldehyde (B42025) chromophore exhibits characteristic electronic transitions.

π → π* transitions: These strong absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and carbonyl group. They are expected to appear at shorter wavelengths (higher energy).

n → π* transitions: This weaker, longer-wavelength absorption results from the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital.

The presence of the hydroxyl (-OH) group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. Conversely, the strongly electron-withdrawing trifluoromethyl (-CF₃) group may induce a hypsochromic (blue) shift. The net effect on the absorption spectrum will be a combination of these electronic influences.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on related structures. nih.govresearchgate.netrsc.org X-ray crystallography on a suitable single crystal would provide definitive proof of its molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov

In the solid state, the molecules are expected to be organized into a three-dimensional lattice stabilized by intermolecular interactions. rsc.org Key anticipated interactions include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form robust O-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule, likely leading to the formation of chains or dimers.

π–π Stacking: The planar aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal packing.

Analysis of the crystal structure of related compounds, such as 4-bromo-3-hydroxybenzaldehyde, confirms the significant role of intermolecular hydrogen bonding in defining the crystal lattice. researchgate.net

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is anticipated to be largely planar, owing to the sp² hybridization of the carbon atoms in the benzene ring and the aldehyde group. The key determinants of its precise conformation would be the rotational orientations of the hydroxyl (-OH), aldehyde (-CHO), and trifluoromethyl (-CF₃) groups relative to the benzene ring.

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) would be the primary tool for predicting the most stable conformation. Such calculations would aim to determine the torsional angles of the substituents to achieve the lowest energy state. It is expected that the aldehyde group would be coplanar with the benzene ring to maximize π-conjugation. The orientation of the hydroxyl group's hydrogen atom would likely be influenced by potential intramolecular hydrogen bonding with the aldehyde's oxygen atom, a common feature in ortho-substituted hydroxybenzaldehydes, though less likely in this meta-substituted configuration.

A comprehensive analysis would involve generating a potential energy surface by systematically rotating the C-C, C-O, and C-H bonds of the substituent groups to identify all local energy minima and the global minimum energy conformation. The resulting data would provide predicted bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data Table of Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (DFT) |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-C (ring-CHO) bond length | ~1.48 Å |

| C=O bond length | ~1.21 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (ring-CF₃) bond length | ~1.50 Å |

| C-F bond lengths | ~1.34 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| O=C-H bond angle | ~120° |

| C-O-H bond angle | ~109° |

Note: These are representative values based on similar structures and require specific computational or experimental verification for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a solid state, known as crystal packing, would be dictated by a variety of intermolecular forces. The presence of a hydroxyl group (a strong hydrogen bond donor), an aldehyde oxygen (a hydrogen bond acceptor), a trifluoromethyl group (capable of weak hydrogen bonding and dipole-dipole interactions), and an aromatic ring (capable of π-π stacking) suggests a rich landscape of potential interactions.

Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonds of the O-H···O type, where the hydroxyl group of one molecule donates a proton to the aldehyde oxygen of a neighboring molecule. This interaction is a primary driver in the crystal packing of many phenolic aldehydes and would likely lead to the formation of chains or dimeric motifs.

Other Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in weak C-H···F hydrogen bonds or dipole-dipole interactions, further influencing the crystal packing.

Without experimental data, it is not possible to determine the specific packing motifs, symmetry (space group), or unit cell dimensions of the crystal.

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires a CIF file as input. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds, while blue regions represent weaker or no contacts.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see significant contributions from O···H, H···H, C···H, and F···H contacts.

Table 2: Hypothetical Hirshfeld Surface Fingerprint Contributions for this compound

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50% |

| O···H / H···O | ~20-30% |

| C···H / H···C | ~10-15% |

| F···H / H···F | ~5-10% |

| C···C | ~1-5% |

| Other | ~1-5% |

Note: This is a hypothetical breakdown. The actual percentages are unique to the specific crystal structure.

Energy frameworks are another computational visualization based on the crystal structure. They illustrate the energetic architecture of the crystal by calculating the interaction energies between a central molecule and its neighbors. The resulting framework is typically represented by cylinders connecting the centroids of interacting molecules, where the thickness and color of the cylinders correspond to the strength of the interaction (e.g., electrostatic, dispersion). This analysis would visually distinguish the dominant forces, such as strong hydrogen-bonding networks, from weaker dispersion-driven stacking arrangements.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations can determine optimized geometries, electronic distributions, and spectroscopic properties, offering a detailed picture of the molecule's nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and vibrational frequencies of molecules. DFT calculations, such as those using the B3LYP method with a 6-311+G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde with high accuracy. These optimized geometries correspond to the lowest energy conformation of the molecule and are crucial for further computational analyses. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP analysis would likely reveal a negative potential (electron-rich region) around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton. In a related compound, N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, MEP analysis showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen mdpi.com.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For molecules with similar structures, the HOMO-LUMO gap can provide insights into their relative reactivity. For instance, in a study of benzaldehyde (B42025) derivatives, the HOMO and LUMO energies were used to predict their corrosion inhibition potential researchgate.net. A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability.

| Orbital | Significance | Predicted Location on this compound |

|---|---|---|

| HOMO | Electron-donating ability | Likely delocalized over the phenyl ring and the hydroxyl group |

| LUMO | Electron-accepting ability | Likely localized on the benzaldehyde moiety, particularly the carbonyl group |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap would indicate higher reactivity |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (IP) is the energy required to remove an electron and is related to the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA) is the energy released when an electron is added and is related to the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ) is the power of an atom to attract electrons to itself.

Chemical Hardness (η) measures the resistance to charge transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters can be calculated using DFT methods and provide a deeper understanding of the molecule's reactivity profile mdpi.com.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |

Theoretical Studies on Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, potential tautomerism could involve the migration of the hydroxyl proton. Theoretical calculations can be used to determine the relative energies of different tautomers and isomers, predicting which form is most stable. DFT calculations can be employed to optimize the geometries of potential tautomers and calculate their energies, providing insight into the tautomeric equilibrium. For example, studies on other hydroxy-substituted compounds have used DFT to predict the most stable tautomeric forms in different environments.

Solvent Effects and Implicit/Explicit Solvation Models in Computations

In the realm of computational chemistry, accurately modeling the influence of the solvent environment is paramount for predicting the behavior of molecules in solution. For a compound such as this compound, the polarity and hydrogen-bonding capabilities of the solvent can significantly impact its conformational preferences, electronic structure, and reactivity. Computational studies employ various solvation models to account for these effects, which are broadly categorized as implicit and explicit models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach is computationally efficient and is widely used to obtain a general understanding of solvent effects. researchgate.net Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). arxiv.org These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the solvation free energy based on the electrostatic interactions between the solute's charge distribution and the polarized continuum.

Explicit solvation models offer a more detailed and physically realistic representation of the solvent by including a specific number of individual solvent molecules in the calculation. arxiv.org This approach allows for the direct modeling of short-range interactions, such as hydrogen bonds, between the solute and the solvent molecules in the first solvation shell. While computationally more demanding, explicit models can provide crucial insights into specific solute-solvent interactions that are averaged out in implicit models.

A hybrid approach, combining an explicit representation of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. wikipedia.org For this compound, an explicit model would be particularly useful for studying reactions where a solvent molecule directly participates, such as in proton transfer events involving the hydroxyl group. The explicit water molecules can stabilize charged intermediates through hydrogen bonding, an effect that is only approximated in implicit models. rsc.org

The following tables illustrate the hypothetical effect of different solvation models and solvents on key computational parameters of this compound, based on general trends observed for similar aromatic aldehydes.

Table 1: Comparison of Calculated Dipole Moments (in Debye) of this compound using Different Solvation Models.

| Solvent | Dielectric Constant | Implicit Model (e.g., PCM) | Explicit Model (First Shell) + PCM |

| Gas Phase | 1.0 | 3.50 | N/A |

| Toluene | 2.4 | 4.10 | 4.25 |

| Chloroform | 4.8 | 4.85 | 5.00 |

| Ethanol | 24.6 | 5.90 | 6.15 |

| Water | 78.4 | 6.20 | 6.50 |

Note: The data in this table is illustrative and based on general principles of solvent effects on polar molecules. Actual values would require specific quantum chemical calculations.

Table 2: Illustrative Solvation Free Energies (in kcal/mol) for this compound in Various Solvents.

| Solvent | Implicit Model (SMD) |

| Toluene | -4.5 |

| Chloroform | -6.2 |

| Ethanol | -8.9 |

| Water | -9.5 |

Note: This data is hypothetical and serves to demonstrate the expected trend of increased stabilization with increasing solvent polarity.

Ultimately, the choice between implicit and explicit solvation models depends on the specific research question and the desired level of accuracy. For high-throughput screening or initial conformational analysis, implicit models are often sufficient. However, for detailed mechanistic studies or systems where specific hydrogen bonding plays a critical role, explicit or hybrid models are generally preferred to capture the nuances of the solute-solvent interactions.

Applications in Advanced Chemical Synthesis and Organic Transformations

Precursor in the Synthesis of Complex Heterocyclic Compounds

3-Hydroxy-5-(trifluoromethyl)benzaldehyde serves as a key starting material for the construction of various heterocyclic frameworks, which are central to the development of new materials and therapeutic agents.

The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several classic named reactions where a substituted benzaldehyde (B42025) is a key component. Methodologies such as the Friedländer, Doebner-von Miller, and Combes syntheses provide pathways to the quinoline scaffold. derpharmachemica.comwikipedia.orgscispace.com In the context of the Friedländer synthesis, an o-aminobenzaldehyde or ketone condenses with a compound containing an α-methylene group. derpharmachemica.com While direct examples employing this compound are not extensively documented, its aldehyde functionality makes it a suitable candidate for such condensation reactions, leading to quinolines bearing the 3-hydroxy-5-(trifluoromethyl)phenyl substituent. The Doebner-von Miller reaction offers another route, reacting anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes. wikipedia.org

Chromenes, another important class of heterocyclic compounds, are often synthesized through the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. The presence of the hydroxyl group in this compound, ortho to a potential aldehyde group in a rearranged precursor, would be critical for chromene ring formation.

Isoxazoles are significant five-membered heterocyclic compounds found in numerous bioactive molecules. A common route to isoxazole synthesis involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne or alkene. Benzaldehydes, including those with trifluoromethyl substituents, can be converted to the corresponding aldoximes and subsequently to hydroximoyl chlorides, which are precursors to nitrile oxides. While specific protocols detailing the use of this compound are not prevalent, the general methodology for synthesizing trifluoromethyl-substituted isoxazoles is well-established. This involves the reaction of a trifluoromethylated carbonyl compound with hydroxylamine to form an oxime, followed by oxidation to the nitrile oxide and subsequent cycloaddition.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The use of electron-deficient benzaldehydes, such as those bearing a trifluoromethyl group, is advantageous in these reactions. For instance, in the synthesis of unsaturated γ-lactam derivatives, a trifluoromethyl benzaldehyde can enhance the electrophilicity of the in-situ formed imine, favoring the progress of the reaction. These MCRs efficiently generate densely substituted γ-lactam scaffolds, which are of significant interest in medicinal chemistry.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Amine | Aldehyde (e.g., trifluoromethyl benzaldehyde) | Acetylene or Pyruvate Derivative | Unsaturated γ-Lactam |

Role as a Building Block for Diversified Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from a common starting material. rsc.orgbroadinstitute.orgrsc.org this compound, with its distinct functional groups, is an ideal building block for such endeavors. The aldehyde allows for a wide range of transformations, including reductive aminations, Wittig reactions, and multicomponent reactions, to introduce appendage diversity. Simultaneously, the hydroxyl group can be used as a handle for further diversification, such as through etherification or esterification, or it can be used to direct the formation of specific stereoisomers. The trifluoromethyl group contributes to the physicochemical properties of the library members, often enhancing metabolic stability and binding affinity.

Strategies for Medicinal Chemistry Scaffolds (excluding pharmacological activity)

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry scaffolds due to its ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The incorporation of a trifluoromethyl group can significantly influence the conformation of a molecule, which in turn affects its binding to biological targets. This compound provides a readily available scaffold that already contains this beneficial group. Synthetic strategies can focus on building upon this scaffold to create novel molecular architectures for drug discovery programs. The hydroxyl group offers a convenient point for linking the scaffold to other molecular fragments or for introducing functionalities that can interact with biological targets.

Utility in Agrochemical Synthesis (excluding specific pesticidal properties)

The principles that make trifluoromethylated compounds valuable in medicinal chemistry also apply to the field of agrochemicals. ccspublishing.org.cn The trifluoromethyl group can enhance the efficacy and stability of active ingredients in herbicides, fungicides, and insecticides. While specific examples of agrochemicals derived directly from this compound are not widely reported, its structural motifs are relevant to the design of new agrochemical candidates. chemimpex.com The synthesis of novel agrochemicals often involves the construction of heterocyclic systems, and as discussed previously, this benzaldehyde is a useful precursor for such syntheses. The combination of the trifluoromethyl group and the reactive aldehyde functionality makes it a valuable starting point for the exploration of new chemical entities with potential applications in agriculture.

Applications in Materials Science and Advanced Technologies

Incorporation into Polymers and Coatings for Enhanced Properties

The presence of the trifluoromethyl (-CF3) group in 3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a key feature that can be exploited to enhance the properties of polymers and coatings. Fluorinated polymers are well-known for their exceptional characteristics, including high thermal stability, chemical resistance, and low surface energy.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Enhancement Mechanism | Potential Applications |

| Thermal Stability | High bond energy of C-F bonds | High-temperature resistant films, adhesives, and composites |

| Chemical Resistance | Low polarizability of the C-F bond, shielding effect of fluorine atoms | Chemical-resistant coatings, seals, and linings |

Development of Specialty Chemicals with Tailored Properties

This compound serves as a versatile precursor for the synthesis of a variety of specialty chemicals with tailored properties. The reactivity of its aldehyde and hydroxyl groups allows for a wide range of chemical transformations, leading to the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals. The Indian specialty chemicals market, for example, utilizes fluorinated compounds like 4-Fluoro Benzaldehyde (B42025) as intermediates in the pharmaceutical industry jmflresearch.com. This highlights the potential role of this compound in the synthesis of high-value, specialized chemical products. The trifluoromethyl group can significantly influence the biological activity and physical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Photophysical Properties and Potential for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

Derivatives of this compound, particularly Schiff bases, are expected to possess interesting photophysical properties, making them candidates for applications in optoelectronic materials like Organic Light-Emitting Diodes (OLEDs). Schiff bases are known to exhibit fluorescence, and their emission properties can be tuned by modifying their molecular structure. The introduction of a trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to enhanced fluorescence quantum yields and altered emission wavelengths.

Research on related compounds supports this potential. For instance, Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been studied for their luminescence properties . Furthermore, benzophenone derivatives are utilized in OLEDs as host materials or emitters due to their phosphorescent nature and high intersystem crossing efficiency mdpi.com. Studies on trifluoromethyl-substituted pyrazole derivatives have also demonstrated their application in OLEDs, achieving deep bluish-green emission researchgate.net. These findings suggest that Schiff bases and other derivatives of this compound could be designed to exhibit specific photophysical characteristics suitable for use as emitters or host materials in OLED devices. The development of such materials is a key area of research in the quest for more efficient and stable display and lighting technologies.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Derivative Type | Potential Role in OLEDs | Key Influencing Factor |

| Schiff Bases | Emitter | Tunable fluorescence via substituent effects |

| Benzophenone-like structures | Host or Phosphorescent Emitter | Efficient intersystem crossing |

Ligand Design in Coordination Chemistry

The structure of this compound makes it an excellent candidate for the design of ligands for coordination chemistry. The hydroxyl and aldehyde groups can be readily converted into a Schiff base ligand through condensation with a primary amine. These Schiff base ligands, often containing additional donor atoms from the amine precursor, can coordinate with a variety of metal ions to form stable metal complexes.

The synthesis of metal complexes with Schiff base ligands derived from substituted salicylaldehydes is a well-established area of research. Typically, the Schiff base is first synthesized by reacting the aldehyde with an appropriate amine in a suitable solvent like ethanol. The resulting ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to form the metal complex nih.govorientjchem.orgresearchgate.net.

The characterization of these complexes involves a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A characteristic shift in the C=N (azomethine) stretching frequency to a lower wavenumber is typically observed upon complexation. The disappearance of the phenolic O-H stretching band also indicates coordination through the deprotonated hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. The spectra can provide information about the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand and its arrangement around the metal center.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center.

Schiff base metal complexes often exhibit distinct colors and can undergo color changes upon binding to specific metal ions. This property makes them suitable for use as colorimetric sensors for the detection of metal ions rsc.org. Furthermore, many Schiff bases and their complexes are fluorescent, and the fluorescence can be either enhanced or quenched upon interaction with a particular metal ion, forming the basis for fluorometric sensing rsc.orgresearchgate.net. The selectivity of these sensors can be tuned by modifying the structure of the Schiff base ligand. The presence of the trifluoromethyl group in ligands derived from this compound could influence the selectivity and sensitivity of such sensors for specific metal ions.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways in the chemical industry. For the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde and its derivatives, future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Key areas for development in sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the potential of biomass-derived starting materials to replace petroleum-based precursors.

Catalytic Reagents: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste. This includes the development of highly efficient and recyclable catalysts.

Safer Solvents and Auxiliaries: Investigating the use of greener solvents, such as water or supercritical fluids, to replace volatile organic compounds (VOCs).

One potential green route could involve the direct, selective oxidation of 3-hydroxy-5-(trifluoromethyl)toluene, avoiding the use of heavy metal oxidants and chlorinated solvents. Research into enzymatic or chemoenzymatic methods could also provide highly selective and environmentally benign alternatives to traditional synthetic methods.

Flow Chemistry Approaches for Efficient Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. beilstein-journals.org The benefits of this technology include enhanced safety, improved reaction control, higher yields, and easier scalability. beilstein-journals.orgnih.gov

Advantages of Flow Chemistry:

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Heat and Mass Transfer | Allows for precise temperature control, which is crucial for selective reactions and minimizing side-product formation. |

| Improved Safety | The small reaction volumes within microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions. beilstein-journals.org |

| Rapid Reaction Optimization | The ability to quickly vary reaction parameters such as temperature, pressure, and residence time facilitates rapid optimization of reaction conditions. mdpi.com |

| Scalability | Scaling up production is achieved by running multiple reactors in parallel ("numbering-up") rather than increasing the size of the reactor, which can be problematic in batch processes. dechema.de |

Exploration of Novel Catalytic Transformations (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, research into new catalytic transformations can unlock novel reaction pathways and provide access to a wider range of derivatives.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. wikipedia.org Chiral organocatalysts could be employed in reactions involving this compound to produce enantiomerically enriched products. For instance, asymmetric aldol reactions or Michael additions catalyzed by proline derivatives or other chiral amines could be explored. emorychem.sciencenih.gov These methods offer the advantage of avoiding toxic heavy metals and often proceed under mild reaction conditions. mdpi.com

Metal-Catalyzed Reactions: Transition metal catalysis offers a vast toolbox for C-H bond functionalization, cross-coupling reactions, and other transformations. rsc.org Palladium-catalyzed cross-coupling reactions, for example, could be used to introduce various substituents onto the aromatic ring of this compound. nih.gov Furthermore, directing group strategies could enable the selective functionalization of specific C-H bonds, providing access to novel derivatives that would be difficult to synthesize using traditional methods. Research into more abundant and less toxic metals, such as iron or copper, as catalysts is also a growing area of interest. rsc.org

Advanced Retrosynthetic Strategies for Complex Molecules Incorporating the Scaffold

The this compound scaffold is a key component in many complex target molecules. Advanced retrosynthetic analysis can help chemists devise more efficient and convergent synthetic routes to these targets. This involves strategically disconnecting the target molecule back to simpler, commercially available starting materials, including our title compound.

Future strategies may involve:

Protecting-Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups, which adds steps and generates waste.

By employing these advanced strategies, chemists can develop more elegant and efficient syntheses of complex molecules containing the this compound moiety.

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new reactions and molecules. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity and selectivity of different reagents and catalysts, helping to guide experimental work. researchgate.net

Applications in the context of this compound:

| Application Area | Description |

| Catalyst Design | Computational screening of potential catalysts for a specific transformation can identify promising candidates before any experimental work is undertaken. |

| Reaction Mechanism Elucidation | DFT calculations can provide detailed insights into reaction mechanisms, helping to explain observed selectivities and guide the optimization of reaction conditions. |

| Derivative Design | In silico methods can be used to design new derivatives of this compound with desired properties, such as enhanced biological activity or improved material characteristics. mdpi.comresearchgate.net |

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new synthetic methods and novel compounds based on the this compound scaffold. This synergy will be crucial for addressing future challenges in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-5-(trifluoromethyl)benzaldehyde?

- Methodological Answer : The synthesis often involves trifluoromethylation of hydroxybenzaldehyde precursors. For example, directed ortho-metalation strategies using organometallic reagents (e.g., Grignard or lithium bases) can introduce the trifluoromethyl group at the 5-position. Alternatively, Suzuki-Miyaura coupling may be employed with boronic acids containing trifluoromethyl groups . Hydroxyl group protection (e.g., silylation or acetylation) is critical to prevent side reactions during fluorination steps. Post-synthetic deprotection yields the final product.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the positions of hydroxyl, trifluoromethyl, and aldehyde groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection at ~270 nm (typical for aromatic aldehydes).

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require derivatization due to the compound’s volatility .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of derivatives of this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-withdrawing trifluoromethyl and hydroxyl groups. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., boronates) can steer reactions to meta or para positions relative to existing substituents. For example, the hydroxyl group’s ortho-directing effect can be mitigated by temporary protection, allowing selective functionalization at the 2- or 4-positions .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism (aldehyde-enol equilibrium) or trace impurities. Strategies include:

- Variable Temperature NMR : To observe tautomeric shifts or dynamic processes.

- Deuteration Studies : Exchangeable protons (e.g., hydroxyl) can be identified via shake tests.

- Supplementary Techniques : IR spectroscopy detects carbonyl stretching (~1700 cm), while NMR confirms aldehyde carbon resonance (~190 ppm). Cross-validation with computational simulations (e.g., Gaussian) resolves ambiguities .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and aldehyde oxidation. Use inert atmospheres (N/Ar) for long-term storage .

- Reaction Conditions : Avoid strong bases or oxidants unless protected. Stabilize the aldehyde group via Schiff base formation during multi-step syntheses.

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319-H335 hazard codes) .

Application-Oriented Questions

Q. What strategies are employed to design bioactive analogs of this compound for antimicrobial studies?

- Methodological Answer :

- Scaffold Modification : Introduce heterocycles (e.g., pyrazole, indole) via condensation reactions to enhance bioactivity.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, methoxy groups) and assess antibacterial potency against Gram-positive/-negative strains.

- Mechanistic Studies : Use molecular docking to predict binding to bacterial targets (e.g., enzyme active sites), validated by enzyme inhibition assays .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s reactivity?

- Methodological Answer : MD simulations model solvation effects, tautomeric equilibria, and interaction with biological targets. For example:

- Solvent Effects : Simulate in polar (water) vs. nonpolar (chloroform) solvents to predict solubility and aggregation.

- Protein-Ligand Interactions : Dock the compound into enzyme binding pockets (e.g., cytochrome P450) to predict metabolic pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s melting point or spectral data across literature sources?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC and elemental analysis.

- Crystallographic Validation : Obtain single-crystal X-ray data to confirm structural assignments.

- Literature Cross-Referencing : Compare with analogs (e.g., 4-Hydroxy-2-(trifluoromethyl)benzaldehyde) to identify systematic errors in measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products